molecular formula C20H21FN6O2 B2882594 N-(4-fluorobenzyl)-3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carboxamide CAS No. 1705257-11-9

N-(4-fluorobenzyl)-3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carboxamide

Cat. No.: B2882594
CAS No.: 1705257-11-9
M. Wt: 396.426
InChI Key: YSTCRIUAMGFLEC-UHFFFAOYSA-N
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Description

N-(4-fluorobenzyl)-3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carboxamide (CAS 1705257-11-9) is a high-purity small molecule offered for biochemical research. With a molecular formula of C20H21FN6O2 and a molecular weight of 396.42 g/mol, this compound belongs to a class of 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides that have been identified as a novel chemical class of antiproliferative agents . These compounds have demonstrated potent activity as tubulin inhibitors, a mechanism confirmed through biochemical assays with pure tubulin and by observing an increased number of mitotic cells in treated leukemia cell lines . This mechanism is critical in oncology research, as inhibiting tubulin polymerization disrupts cell division, making it a valuable pathway to explore in anticancer drug discovery. Structure-activity relationship (SAR) studies highlight that the 1-carboxamide fragment is essential for its pharmacophore, with benzylic-type groups like the 4-fluorobenzyl moiety being particularly favorable for antiproliferative potency . This compound is intended for research applications only, including in vitro cell-based assays and as a standard in analytical studies. It is not for human or veterinary use.

Properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-3-[(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21FN6O2/c21-16-5-3-14(4-6-16)11-24-20(28)27-9-1-2-15(13-27)10-18-25-19(26-29-18)17-12-22-7-8-23-17/h3-8,12,15H,1-2,9-11,13H2,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSTCRIUAMGFLEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)NCC2=CC=C(C=C2)F)CC3=NC(=NO3)C4=NC=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21FN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-fluorobenzyl)-3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carboxamide, identified by its CAS number 1705257-11-9, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms, efficacy against various diseases, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C20_{20}H21_{21}FN6_6O2_2, with a molecular weight of 396.4 g/mol. The compound features a piperidine core substituted with a fluorobenzyl group and a pyrazinyl oxadiazole moiety, which are critical for its biological activity.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit antiproliferative effects against cancer cell lines. A study on related piperidine derivatives demonstrated that these compounds act as tubulin inhibitors , leading to cell cycle arrest and apoptosis in cancer cells. For instance, a related compound showed an IC50_{50} value of 120 nM in antiproliferative assays against prostate cancer cell lines (DU-145) .

The mechanism through which these compounds exert their anticancer effects involves the disruption of microtubule dynamics. By binding to tubulin, they prevent proper mitotic spindle formation, leading to increased mitotic cells and subsequent cell death . This mechanism positions them as potential candidates for further development in cancer therapeutics.

Antitubercular Activity

In addition to anticancer properties, derivatives of the oxadiazole scaffold have been explored for their antitubercular activity. For example, certain oxadiazole compounds demonstrated significant inhibitory effects against Mycobacterium tuberculosis with IC50_{50} values ranging from 1.35 to 2.18 μM . This suggests that this compound may also be effective against tuberculosis.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies highlight the importance of specific substituents on the piperidine and oxadiazole rings in enhancing biological activity. Variations in these groups can significantly influence potency and selectivity against target enzymes or receptors .

Case Studies

  • Antiproliferative Assays : In a comparative study of various oxadiazole derivatives, it was found that modifications to the piperidine structure significantly enhanced cytotoxicity against leukemia cell lines .
  • Tubulin Binding Studies : Direct biochemical assays confirmed that several related compounds effectively inhibited colchicine binding to tubulin, further validating their role as tubulin inhibitors .

Data Table: Biological Activity Summary

Compound NameActivity TypeTargetIC50_{50} (μM)Reference
Compound AAnticancerTubulin0.12
Compound BAntitubercularMycobacterium1.35
Compound CAnticancerLeukemia Cell Line0.12
Compound DAntitubercularMycobacterium2.18

Comparison with Similar Compounds

Mechanistic and Pharmacophoric Differences

  • Target Compound vs. C22: The substitution of pyrazin-2-yl (query) instead of 4-fluorophenyl (C22) in the oxadiazole ring may alter electronic properties and hydrogen-bonding interactions with InhA.
  • Target Compound vs. C29 : The piperidine-carboxamide scaffold (query) offers conformational flexibility absent in C29’s rigid tetrazole system, which may improve target engagement but increase metabolic vulnerability .

Q & A

Basic Research Questions

Q. What are the key synthetic pathways and purification strategies for N-(4-fluorobenzyl)-3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carboxamide?

  • Answer : The synthesis typically involves multi-step reactions, including cyclization of oxadiazole precursors using phosphorus oxychloride, followed by coupling of the pyrazine and piperidine moieties. Solvents like dimethylformamide (DMF) or ethanol are used under reflux conditions. Purification often employs column chromatography or recrystallization to achieve >95% purity. Critical steps include temperature control (60–100°C) and stoichiometric optimization of reagents like K₂CO₃.

Q. Which spectroscopic and chromatographic methods are essential for characterizing this compound?

  • Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) and Infrared (IR) spectroscopy are critical for confirming structural integrity, particularly for verifying oxadiazole ring formation (IR absorption at 1600–1650 cm⁻¹) and fluorobenzyl substitution (¹⁹F NMR). High-Performance Liquid Chromatography (HPLC) with UV detection ensures purity, while Mass Spectrometry (MS) confirms molecular weight.

Q. How can researchers design initial biological screening assays for this compound?

  • Answer : Begin with in vitro enzyme inhibition assays (e.g., kinases or proteases) due to the compound’s heterocyclic motifs. Use fluorescence-based or colorimetric readouts (e.g., ADP-Glo™ kinase assays). Parallel cytotoxicity screening (e.g., MTT assay on HEK-293 cells) is recommended to establish selectivity.

Advanced Research Questions

Q. How can reaction yields be optimized during the synthesis of the oxadiazole core?

  • Answer : Yield optimization requires precise control of:

  • Solvent polarity : DMF enhances cyclization efficiency over ethanol.
  • Catalysts : Use of 1,8-diazabicycloundec-7-ene (DBU) improves oxadiazole ring closure.
  • Temperature gradients : Stepwise heating (50°C → 80°C) reduces side reactions.
    A yield improvement from 45% to 72% has been reported under these conditions.

Q. What strategies resolve contradictions in biological activity data across different studies?

  • Answer : Contradictions often arise from assay variability (e.g., cell line differences) or impurities. Mitigation steps:

  • Reproducibility checks : Validate activity in ≥3 independent labs.
  • Metabolite profiling : LC-MS/MS to rule out degradation products.
  • Structural analogs : Compare with compounds like N-(2-methoxybenzyl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide to isolate pharmacophores .

Q. How can structure-activity relationship (SAR) studies be designed for this compound?

  • Answer : Focus on modular substitutions:

Position Modification Biological Impact
Pyrazine ringReplace with pyridineReduced kinase inhibition
FluorobenzylSubstitute with chlorobenzylEnhanced anti-inflammatory activity
Use molecular docking (e.g., AutoDock Vina) to predict binding to targets like COX-2 or EGFR .

Q. What in vivo models are appropriate for evaluating therapeutic potential?

  • Answer : Prioritize murine models for diseases linked to the compound’s in vitro targets:

  • Anti-inflammatory : Carrageenan-induced paw edema (dose: 10–50 mg/kg, oral).
  • Anticancer : Xenograft models (e.g., HCT-116 colon cancer).
    Include pharmacokinetic profiling (plasma half-life, bioavailability) using LC-MS.

Methodological Notes

  • Safety : Handle with PPE (gloves, goggles) due to acute toxicity risks (OSHA GHS Category 4).
  • Data Validation : Cross-reference NMR shifts with databases (e.g., SDBS) and use triplicate runs for biological assays.

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